2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine
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Overview
Description
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound with the molecular formula C11H7Cl2N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 5-nitro-2-[(phenylmethyl)thio]pyrimidine-4,6-diol, which undergoes chlorination using reagents like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenylmethylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products
Substitution: Formation of 4,6-diamino-5-nitro-2-[(phenylmethyl)thio]-pyrimidine.
Reduction: Formation of 4,6-dichloro-5-amino-2-[(phenylmethyl)thio]-pyrimidine.
Oxidation: Formation of 4,6-dichloro-5-nitro-2-[(phenylmethyl)sulfonyl]-pyrimidine.
Scientific Research Applications
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The nitro group can participate in redox reactions, while the chloro and phenylmethylthio groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Lacks the phenylmethylthio group, making it less hydrophobic and potentially less bioactive.
2,6-Dichloro-4-nitropyridine: Contains a pyridine ring instead of a pyrimidine ring, which can alter its chemical reactivity and biological activity
Uniqueness
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the phenylmethylthio group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H7Cl2N3O2S |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-benzylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-9-8(16(17)18)10(13)15-11(14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FONJIJWCXJZLND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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